molecular formula C5H8ClN3 B8553782 5-chloro-1-isopropyl-1H-[1,2,4]triazole

5-chloro-1-isopropyl-1H-[1,2,4]triazole

Cat. No.: B8553782
M. Wt: 145.59 g/mol
InChI Key: WMBQWMJMMNMFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-isopropyl-1H-[1,2,4]triazole (CAS 42509-62-6) is a chemical compound with the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol . This 1,2,4-triazole derivative features a chlorine atom and an isopropyl group on the triazole core, a structure known to be a privileged scaffold in medicinal chemistry . The 1,2,4-triazole ring system is of significant interest in scientific research due to its ability to act as an isostere for amides, esters, and carboxylic acids, which can improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . While the specific research applications for this particular chloro-isopropyl derivative are not fully documented in the public domain, triazole derivatives, in general, are extensively investigated for their diverse biological activities. These include potential use as anticonvulsant, antidepressant, anticancer, antiviral, antimicrobial, and anti-inflammatory agents . The presence of the triazole ring facilitates key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to enzymes and receptors . Researchers value this compound as a versatile building block for the synthesis of more complex molecules and for exploring new chemical entities in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

5-chloro-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C5H8ClN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3

InChI Key

WMBQWMJMMNMFHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Chemistry:
5-Chloro-1-isopropyl-1H-[1,2,4]triazole serves as a crucial building block in organic synthesis. It is utilized for the development of more complex molecules and as a ligand in coordination chemistry. The compound's unique structure allows for the creation of derivatives with tailored properties for specific chemical reactions.

Biology:
Research indicates that this triazole derivative exhibits potential as an antimicrobial agent. Studies have shown that compounds within the 1,2,4-triazole family possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against various pathogens, demonstrating effective inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli .

Medicine:
In the medical field, this compound is explored for its therapeutic effects. It has been investigated for anti-inflammatory and anticancer properties. Research highlights its potential role in developing new treatments for conditions such as infections and cancer by targeting specific biological pathways .

Industry:
This compound is also significant in the agrochemical sector. It is utilized in formulating herbicides and fungicides due to its efficacy against plant pathogens. Additionally, it finds applications in materials science for developing advanced polymers and coatings that enhance material properties .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 µg/mL
This compoundEscherichia coli8 µg/mL
Derivative APseudomonas aeruginosa3 µg/mL
Derivative BCandida albicans0.5 µg/mL

This table summarizes the antimicrobial efficacy of various derivatives of the compound against key pathogens. The data indicates that certain derivatives exhibit potent activity comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Physicochemical Properties

The table below compares 5-chloro-1-isopropyl-1H-[1,2,4]triazole with structurally analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological Activity
This compound Cl (5), isopropyl (1) ~159.6 Triazole, Cl, alkyl Not reported in evidence
[1,2,4]Triazole-3-thiol SH (3) ~116.1 Triazole, thiol Cytotoxic (HCT-116 cells)
5-Chloromethyl-1-methyl-1H-[1,2,4]triazole CH2Cl (5), methyl (1) ~150.6 Triazole, chloromethyl Not reported in evidence
5-[2-(4-Chlorophenyl)benzoxazolyl]triazole Cl-phenyl, benzoxazole (5) ~419.4 Triazole, benzoxazole, Cl Antitumor (HCT-116 cells)

Key Observations :

  • Chlorine vs.
  • Isopropyl vs.
  • Thiol vs. Chlorine: The thiol group in [1,2,4]triazole-3-thiol enables hydrogen bonding and redox activity, contributing to its notable cytotoxicity .

Q & A

What are the common synthetic routes for preparing 5-chloro-1-isopropyl-1H-[1,2,4]triazole, and what methodological considerations are critical for reproducibility?

Classification : Basic
Answer :
A typical synthesis involves two steps: (1) alkylation of 1H-1,2,4-triazole with isopropyl halides under basic conditions to introduce the isopropyl group, followed by (2) chlorination at the 5-position using reagents like POCl₃ or SOCl₂. Key considerations include:

  • Solvent selection : Use aprotic solvents (e.g., DMF or THF) for alkylation to minimize side reactions.
  • Catalyst optimization : Alkylation may require phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Temperature control : Chlorination reactions often require reflux conditions (80–100°C) to ensure complete conversion .
    Reproducibility hinges on rigorous drying of intermediates and monitoring reaction progress via TLC or HPLC.

How can researchers optimize the chlorination step to maximize yield and minimize by-products in this compound synthesis?

Classification : Advanced
Answer :
Optimization strategies include:

  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of chlorinating agents (e.g., POCl₃) to drive the reaction to completion while avoiding excess reagent waste.
  • Solvent polarity : Polar solvents (e.g., acetonitrile) improve reagent solubility and reaction homogeneity, reducing side products like di- or tri-chlorinated species .
  • Post-reaction quenching : Carefully neutralize excess chlorinating agents with ice-cold aqueous NaHCO₃ to prevent decomposition of the product.
    Advanced characterization (e.g., ¹H/¹³C NMR) and mass balance analysis are essential to quantify impurities and adjust conditions iteratively .

What analytical techniques are most reliable for characterizing this compound, and how are they applied?

Classification : Basic
Answer :
Core techniques include:

  • NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., isopropyl group at N1: δ 1.2–1.4 ppm for -CH(CH₃)₂; Cl at C5 deshields adjacent protons to δ 8.0–8.5 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight, while fragmentation patterns confirm structural integrity .
  • Elemental analysis : Validates purity (>95%) and stoichiometric ratios of C, H, N, and Cl .

How should researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

Classification : Advanced
Answer :
Contradictions often arise from:

  • Tautomeric equilibria : Triazoles can exhibit annular tautomerism, altering NMR shifts. Use variable-temperature NMR to identify dominant tautomers .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific conformers.
  • Impurity interference : Cross-validate with LC-MS to detect trace by-products (e.g., unreacted intermediates) .
    Advanced DFT calculations can model expected shifts and match experimental data .

What methodologies are recommended for studying the biological activity of this compound derivatives?

Classification : Advanced
Answer :
For pharmacological studies:

  • Enzyme inhibition assays : Use recombinant COX-2 or carbonic anhydrase isoforms to screen for inhibitory activity (IC₅₀ determination) .
  • Cellular models : Test cytotoxicity and anti-inflammatory effects in macrophage (e.g., RAW 264.7) or cancer cell lines, with dose-response curves .
  • Structural analogs : Compare activity with methyl- or trifluoromethyl-substituted triazoles to establish structure-activity relationships (SAR) .
    Include positive controls (e.g., celecoxib for COX-2) and validate results with triplicate experiments .

How can discrepancies in biological activity data between batches of this compound be systematically investigated?

Classification : Advanced
Answer :
Discrepancies may stem from:

  • Synthetic impurities : Use HPLC-MS to quantify residual solvents, unreacted intermediates, or regioisomers .
  • Crystallinity differences : Perform X-ray diffraction (XRD) to assess polymorphic forms affecting bioavailability .
  • Batch-specific degradation : Conduct stability studies under accelerated conditions (40°C/75% RH) to identify degradation products .
    Statistical tools (e.g., ANOVA) and orthogonal assays (e.g., enzymatic vs. cellular) help isolate variables .

What strategies mitigate regioselectivity challenges during functionalization of this compound?

Classification : Advanced
Answer :
To control regioselectivity in further derivatization:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at N2 to block undesired substitution .
  • Metal catalysis : Use Pd-catalyzed cross-coupling to selectively functionalize the 3-position while preserving the chlorine substituent .
  • Computational modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps .
    Validate outcomes with NOESY or HSQC NMR to confirm substitution patterns .

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